molecular formula C7H16N2 B3025539 N,1-dimethylpiperidin-3-amine CAS No. 4606-66-0

N,1-dimethylpiperidin-3-amine

Cat. No.: B3025539
CAS No.: 4606-66-0
M. Wt: 128.22 g/mol
InChI Key: KGECUXOREWNBGK-UHFFFAOYSA-N
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Description

N,1-dimethylpiperidin-3-amine: is an organic compound with the molecular formula C7H16N2. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a dimethylamino group attached to the nitrogen atom at the 1-position and an amino group at the 3-position of the piperidine ring. It is a colorless or pale yellow liquid with a strong ammonia-like odor .

Safety and Hazards

“N,1-dimethylpiperidin-3-amine” is classified as a dangerous substance. It is harmful if swallowed or inhaled, and it causes skin and eye irritation . Safety precautions include avoiding dust formation, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,1-dimethylpiperidin-3-amine can be synthesized through the reaction of piperidine with dimethylamine. The process involves mixing piperidine and dimethylamine in a 1:1 molar ratio under appropriate temperature and pressure conditions. Solvent catalysts and inert gas protection are typically employed to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: N,1-dimethylpiperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N,1-dimethylpiperidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on these targets and modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Uniqueness: N,1-dimethylpiperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a dimethylamino group and an amino group on the piperidine ring allows for diverse reactivity and applications in various fields .

Properties

IUPAC Name

N,1-dimethylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-8-7-4-3-5-9(2)6-7/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGECUXOREWNBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4606-66-0
Record name N,1-dimethylpiperidin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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